

# A Comparative Spectroscopic Guide to 2-Methyl-3-biphenylmethanol and Its Analogs

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## Compound of Interest

Compound Name: 2-Methyl-3-biphenylmethanol

Cat. No.: B137470

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This guide provides a detailed spectroscopic comparison of **2-Methyl-3-biphenylmethanol**, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, with its structurally related analogs.<sup>[1][2]</sup> By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle structural modifications influence spectroscopic outcomes. This guide is designed to serve as a practical reference for the identification, characterization, and quality control of these important chemical entities.

## Introduction

**2-Methyl-3-biphenylmethanol** and its analogs are biphenyl derivatives that have garnered significant attention in synthetic and medicinal chemistry. The biphenyl moiety itself is a common scaffold in many biologically active compounds. The addition of functional groups such as methyl and hydroxymethyl can drastically alter the molecule's physicochemical properties, including its polarity, steric hindrance, and potential for hydrogen bonding. These changes are directly reflected in their spectroscopic signatures, providing a powerful tool for structural elucidation and comparative analysis.

This guide will focus on a comparative analysis of **2-Methyl-3-biphenylmethanol** with three key analogs: biphenyl, 2-biphenylmethanol, and 4-biphenylmethanol. This selection allows for a systematic evaluation of the spectroscopic effects of adding a hydroxymethyl group and a methyl group to the biphenyl core.

## Molecular Structures and a Comparative Overview

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structures of **2-Methyl-3-biphenylmethanol** and its selected analogs are presented below. The systematic variation in substituent placement forms the basis of our comparative analysis.

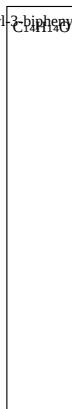
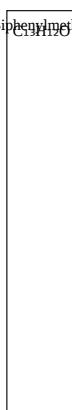
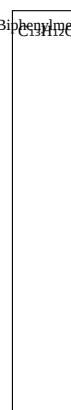
2-Methyl-3-biphenylmethanol  
C<sub>12</sub>H<sub>12</sub>OBiphenyl  
C<sub>12</sub>H<sub>10</sub>2-Biphenylmethanol  
C<sub>12</sub>H<sub>10</sub>O4-Biphenylmethanol  
C<sub>12</sub>H<sub>10</sub>O[Click to download full resolution via product page](#)

Figure 1: Molecular structures of the compared compounds.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Methyl-3-biphenylmethanol** and its analogs. This side-by-side comparison facilitates the identification of trends and distinguishing features.

### <sup>1</sup>H NMR Data (CDCl<sub>3</sub>, δ ppm)

Compound	Aromatic Protons	CH <sub>2</sub> OH	CH <sub>3</sub>	OH
2-Methyl-3-biphenylmethanol	7.47 - 7.20 (m, 8H)[3]	4.78 (s, 2H)[3]	2.25 (s, 3H)[3]	~1.6-2.0 (br s, 1H)
Biphenyl	7.60 (d, 4H), 7.44 (t, 4H), 7.34 (t, 2H)	-	-	-
2-Biphenylmethanol	7.60-7.20 (m, 9H)	4.65 (s, 2H)	-	~1.9 (br s, 1H)
4-Biphenylmethanol	7.62-7.30 (m, 9H)[4]	4.73 (s, 2H)[4]	-	~1.7 (br s, 1H)

### <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, δ ppm)

Compound	Aromatic Carbons	CH <sub>2</sub> OH	CH <sub>3</sub>
2-Methyl-3-biphenylmethanol	142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6[3]	64.1[3]	15.9[3]
Biphenyl	141.2, 128.7, 127.2, 127.1	-	-
2-Biphenylmethanol	141.8, 140.9, 130.5, 129.9, 129.0, 128.3, 127.8, 127.4	62.8	-
4-Biphenylmethanol	140.8, 140.2, 128.8, 127.4, 127.2, 127.0	65.1	-

## IR Data (KBr, cm<sup>-1</sup>)

Compound	O-H Stretch	C-H Aromatic Stretch	C-O Stretch
2-Methyl-3-biphenylmethanol	3350 (broad)[3]	3049[3]	1050[3]
Biphenyl	-	3050-3030	-
2-Biphenylmethanol	~3300 (broad)	~3060	~1010
4-Biphenylmethanol	~3300 (broad)	~3030	~1015

## Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragments
2-Methyl-3-biphenylmethanol	198[5]	183, 165, 152
Biphenyl	154	77
2-Biphenylmethanol	184[6]	165, 152
4-Biphenylmethanol	184[7]	155, 153, 152

# In-Depth Spectroscopic Analysis

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectra provide a wealth of information about the chemical environment of the hydrogen atoms in each molecule.

- Aromatic Region (7.0-8.0 ppm): In biphenyl, the aromatic protons appear as a complex multiplet due to the coupling between protons on both rings. For the substituted analogs, the symmetry of the molecule is broken, leading to more complex and often overlapping multiplets. In **2-Methyl-3-biphenylmethanol**, the presence of both the methyl and hydroxymethyl groups deshields the adjacent aromatic protons, contributing to the broad multiplet observed between 7.20 and 7.47 ppm.[3]
- Hydroxymethyl Protons (-CH<sub>2</sub>OH): The methylene protons of the hydroxymethyl group typically appear as a singlet. In **2-Methyl-3-biphenylmethanol**, this signal is found at 4.78 ppm.[3] The chemical shift of these protons is influenced by the electronic effects of the adjacent substituents and the overall geometry of the molecule.
- Methyl Protons (-CH<sub>3</sub>): The methyl protons in **2-Methyl-3-biphenylmethanol** give rise to a characteristic singlet at 2.25 ppm.[3] The upfield shift compared to the aromatic and methylene protons is expected for a methyl group attached to an aromatic ring.
- Hydroxyl Proton (-OH): The hydroxyl proton is often observed as a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectra complement the proton NMR data by providing insights into the carbon framework of the molecules.

- Aromatic Carbons (120-150 ppm): The number and chemical shifts of the aromatic carbon signals are indicative of the substitution pattern. Biphenyl, with its high symmetry, shows a relatively simple spectrum. The introduction of substituents in the other analogs leads to a greater number of distinct aromatic signals. In **2-Methyl-3-biphenylmethanol**, the carbons

directly attached to the methyl and hydroxymethyl groups, as well as the ipso-carbons of the phenyl-phenyl bond, are particularly informative for structural assignment.

- Hydroxymethyl Carbon (-CH<sub>2</sub>OH): The carbon of the hydroxymethyl group in **2-Methyl-3-biphenylmethanol** appears at 64.1 ppm.[3] Its chemical shift is sensitive to the electronic environment and can be used to distinguish between isomers.
- Methyl Carbon (-CH<sub>3</sub>): The methyl carbon in **2-Methyl-3-biphenylmethanol** resonates at a characteristic upfield position of 15.9 ppm.[3]

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.

- O-H Stretch: The most prominent feature in the IR spectra of the alcohol-containing analogs is the broad absorption band in the region of 3200-3400 cm<sup>-1</sup>, which is characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding.[3]
- C-H Aromatic Stretch: All four compounds exhibit C-H stretching vibrations for the aromatic rings, typically appearing just above 3000 cm<sup>-1</sup>.
- C-O Stretch: The C-O stretching vibration of the primary alcohol group in the biphenylmethanol analogs is observed in the fingerprint region, around 1050 cm<sup>-1</sup>.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which is crucial for confirming their identity.

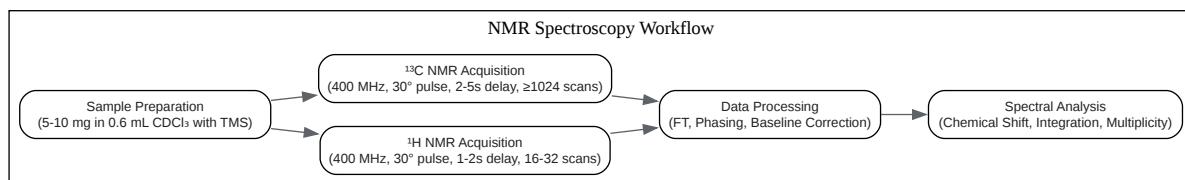
- Molecular Ion Peak: The mass spectrum of each compound shows a distinct molecular ion peak corresponding to its molecular weight.
- Fragmentation Pattern: The fragmentation patterns of the biphenylmethanol analogs are influenced by the position of the hydroxymethyl group. Common fragmentation pathways involve the loss of water (M-18), a formyl radical (M-29), or a hydroxymethyl radical (M-31). The fragmentation of **2-Methyl-3-biphenylmethanol** often involves the loss of a methyl group (M-15) or the hydroxymethyl group, followed by rearrangements of the biphenyl core.

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Specific instrument parameters may need to be optimized.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for  $^1\text{H}$  and the residual solvent signal of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ .



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Figure 2: A generalized workflow for NMR data acquisition and analysis.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often employed.
- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

## Conclusion

This guide has provided a detailed spectroscopic comparison of **2-Methyl-3-biphenylmethanol** and its analogs: biphenyl, 2-biphenylmethanol, and 4-biphenylmethanol. The analysis of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra reveals distinct and predictable differences that arise from their unique structural features. A thorough understanding of these spectroscopic nuances is invaluable for researchers in the fields of chemical synthesis, drug discovery, and materials science, enabling confident structural elucidation and characterization of these and related compounds.

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